molecular formula C15H10BrN3O2 B2876415 N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1022607-71-1

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2876415
CAS No.: 1022607-71-1
M. Wt: 344.168
InChI Key: NVWBANBBIDFPJS-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that features a bromopyridine moiety and an indole group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 1H-indole-3-carboxylic acid.

    Coupling Reaction: The 5-bromopyridine is coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The intermediate product is then subjected to amidation to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the oxoacetamide.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated indole derivative, while substitution could result in a pyridine ring with a different substituent.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(5-fluoropyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-9-5-6-13(18-7-9)19-15(21)14(20)11-8-17-12-4-2-1-3-10(11)12/h1-8,17H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWBANBBIDFPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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